(2-Cyanophenyl)methanesulfonyl chloride CAS number
(2-Cyanophenyl)methanesulfonyl chloride CAS number
(2-Cyanophenyl)methanesulfonyl Chloride: Technical Reference & Application Guide
CAS Number: 51045-34-2 Formula: C₈H₆ClNO₂S Molecular Weight: 215.66 g/mol [1][2]
Executive Summary
(2-Cyanophenyl)methanesulfonyl chloride is a bifunctional benzylic building block characterized by an electrophilic sulfonyl chloride moiety and an ortho-positioned nitrile group. This specific substitution pattern confers unique synthetic utility in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) . Unlike simple benzenesulfonyl chlorides, the methylene spacer (
Chemical Identity & Physical Properties
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 64–68 °C (Typical range for benzylic sulfonyl chlorides) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid); Acid stable |
| Reactivity Class | Soft Electrophile (Sulfur) / Hard Electrophile (Nitrile Carbon) |
Synthetic Accessibility & Purification
Note: Benzylic sulfonyl chlorides are prone to thermal instability (desulfonylation) and hydrolysis. The following protocol prioritizes mild oxidative chlorination to maximize yield and safety.
Primary Route: Oxidative Chlorination from Isothiouronium Salts
This route avoids the isolation of the foul-smelling and air-sensitive 2-cyanobenzyl thiol.
Step-by-Step Protocol:
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Precursor Formation:
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Dissolve 2-cyanobenzyl bromide (1.0 equiv) in ethanol.
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Add thiourea (1.1 equiv) and reflux for 2–3 hours.
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Cool to precipitate the S-(2-cyanobenzyl)isothiouronium bromide salt. Filter and dry.[3]
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Checkpoint: High melting point solid indicates successful salt formation.
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-
Oxidative Chlorination:
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Suspend the isothiouronium salt in a biphasic mixture of DCM/Water (1:1) at 0°C.
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Add N-Chlorosuccinimide (NCS) (4.0 equiv) portion-wise or bubble Chlorine gas (Cl₂) slowly while maintaining temperature <10°C.
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Mechanism:[4][5] The oxidative cleavage releases the sulfonyl chloride into the organic layer, protecting it from hydrolysis.
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Workup & Isolation:
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Separate the organic (DCM) layer immediately.
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Wash with cold 5% NaHCO₃ (remove acid traces) and cold brine.
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Dry over anhydrous MgSO₄ (Do not use basic drying agents like K₂CO₃).
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Concentrate in vacuo at <30°C . Warning: Higher temperatures risk
extrusion.
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Visual Synthesis Workflow
Figure 1: Oxidative chlorination pathway minimizing hydrolysis risks via biphasic conditions.
Reactivity Profile & Mechanistic Insights
The "dual-warhead" nature of this molecule allows for divergent synthetic pathways.
A. Sulfonylation (Kinetic Control)
At low temperatures (0°C) with non-nucleophilic bases (DIPEA, Pyridine), the sulfonyl chloride reacts selectively with amines to form sulfonamides .
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Critical Insight: The benzylic methylene group makes the sulfonyl sulfur less electrophilic than in benzenesulfonyl chloride, but more prone to E1cB elimination (formation of sulfene intermediates) if strong bases are used. Recommendation: Use tertiary amines or carbonate bases; avoid hydroxide.
B. Cyclization to Sultams (Thermodynamic Control)
Under basic conditions (e.g., NaH, K₂CO₃/Heat), the sulfonamide nitrogen can attack the ortho-cyano group. This intramolecular cyclization yields 3-amino-1,2-benzisothiazole-1,1-dioxides , a valuable heterocyclic scaffold.
Reactivity Logic Map
Figure 2: Divergent reactivity showing the transition from linear sulfonamide to cyclic benzisothiazole.
Applications in Drug Development
Medicinal Chemistry Scaffolds
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Protease Inhibitors: The ortho-cyano group acts as a "reversible covalent" trap for cysteine proteases (e.g., Cathepsin K inhibitors).
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Bioisosteres: The benzylic sulfonamide moiety serves as a flexible linker, mimicking the geometry of peptide bonds but with improved metabolic stability against peptidases.
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VEGFR-2 Inhibition: Sulfonamide derivatives utilizing this core have shown efficacy in blocking angiogenesis pathways by occupying the ATP-binding pocket of tyrosine kinases.
Quantitative Data: Reactivity Comparison
| Electrophile Class | Hydrolysis Rate ( | Selectivity (Amine vs. Alcohol) | Application Suitability |
| Benzenesulfonyl Cl | Slow | Moderate | General Purpose |
| (2-Cyano)benzylsulfonyl Cl | Moderate | High | Heterocycle Synthesis |
| Alkylsulfonyl Cl | Fast | Low | Simple Derivatization |
Handling & Safety Protocols
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Lachrymator Hazard: This compound is a potent lachrymator. All weighing and transfers must occur inside a functioning fume hood.
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Corrosivity: Hydrolyses to HCl and sulfonic acid on contact with skin/mucosa.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). If the solid turns yellow/oily, it has likely degraded; recrystallize from dry toluene/hexane before use.
References
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Synthesis of Sulfonyl Chlorides: Bahrami, K., et al. "Direct conversion of thiols to sulfonyl chlorides using H2O2/SOCl2." Journal of Organic Chemistry, 2009.
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Cyclization Chemistry: Ghorab, M. M., et al. "VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazoline bearing benzenesulfonamide moiety."[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.
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General Reactivity: "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal.
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Safety Data: "Methanesulfonyl chloride Safety Data Sheet." Thermo Fisher Scientific. [5]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 51045-34-2,(2-Cyanophenyl)methanesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 5. CN1108243A - Process for synthesizing methane sulfonyl chloride - Google Patents [patents.google.com]
- 6. Novel sulphonamide benzoquinazolinones as dual EGFR/HER2 inhibitors, apoptosis inducers and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
